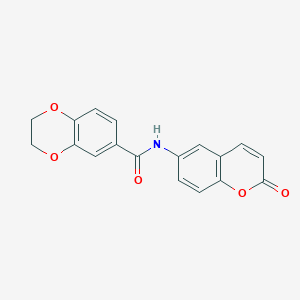

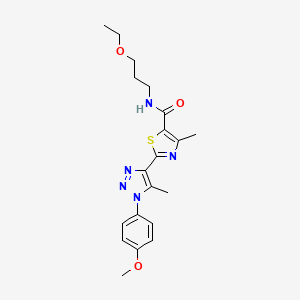

![molecular formula C25H20N4O5 B2616525 Ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate CAS No. 882229-58-5](/img/structure/B2616525.png)

Ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a phenyl group (C6H5), a pyrazole group, a carbonyl group (C=O), and an amino group (-NH2). These functional groups suggest that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure (the pyrazole ring). The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The carbonyl group could be involved in various reactions, such as nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Optical Storage and Polymer Science

Research by Meng et al. (1996) on azo polymers for reversible optical storage illustrates the cooperative motion of polar side groups in amorphous polymers. This study synthesizes and analyzes copolymers incorporating Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) for their potential in high-density optical storage, highlighting the significance of the cooperative motion between azo and BEM side groups in enhancing photoinduced birefringence, crucial for optical data storage applications (Meng, Natansohn, Barrett, & Rochon, 1996).

Dye Synthesis and Textile Applications

Rangnekar and Dhamnaskar (1990) explored the synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines used as disperse dyes for polyester fibers. This study showcases the process of condensing 4-Nitroso-1-phenyl-3-methyl-5-aminopyrazole with various agents to produce ethyl pyrazolo[3,4-b]pyrazine-5-carboxylates, demonstrating their utility in enhancing the color and fastness properties of polyester textiles (Rangnekar & Dhamnaskar, 1990).

Molecular Structure and Reactivity Studies

Holschbach et al. (2003) investigated the structure of a 4-nitroso-5-aminopyrazole and its salts, focusing on tautomerism, protonation, and E/Z isomerism. This research provides valuable insights into the molecular behavior and structural characteristics of nitroso-aminopyrazole derivatives, contributing to a deeper understanding of their reactivity and potential applications in various chemical syntheses (Holschbach et al., 2003).

Pharmacological Applications

Chandak et al. (2012) synthesized a library of nitric oxide donating groups, including 4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl) amino]benzoate, evaluating their anti-inflammatory, analgesic, and ulcerogenic potential. This research underscores the therapeutic possibilities of nitrophenyl derivatives in developing novel anti-inflammatory and analgesic drugs with optimized efficacy and reduced side effects (Chandak et al., 2012).

Gastroprotective Effects

Halabi et al. (2014) conducted a study on the gastroprotective activity of Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate against ethanol-induced gastric mucosal ulcer in rats. This research highlights the compound's potential in treating gastric ulcers, attributed to its antioxidant activity, enhanced mucus secretion, and modulation of gastric pH levels, offering a promising approach to gastric ulcer management (Halabi et al., 2014).

Safety and Hazards

Zukünftige Richtungen

The study of this compound could open up new avenues of research in organic chemistry and potentially in medicinal chemistry, if the compound is found to have biological activity. Future work could involve studying its reactivity, investigating its potential biological activity, and developing methods for its synthesis .

Eigenschaften

IUPAC Name |

ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-2-34-25(31)18-8-12-19(13-9-18)26-24(30)22-16-28(20-6-4-3-5-7-20)27-23(22)17-10-14-21(15-11-17)29(32)33/h3-16H,2H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDQWUNDYDXFGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(dimethylsulfamoyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B2616442.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide](/img/structure/B2616443.png)

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2616444.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2616445.png)

![N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2616446.png)

![N1-(2-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2616452.png)

![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B2616456.png)

![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2616459.png)